molecular formula C15H21ClN2O5 B1603244 Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride CAS No. 75214-12-9

Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride

Cat. No.: B1603244
CAS No.: 75214-12-9
M. Wt: 344.79 g/mol
InChI Key: BJTWTXYXUWUNSU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, methoxy group, and amino group, making it a versatile molecule for chemical synthesis and research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminobutanoic acid and benzyl methoxyacetate.

  • Reaction Steps: The amino group of 3-aminobutanoic acid reacts with benzyl methoxyacetate under acidic conditions to form an intermediate. This intermediate is then esterified to produce the final compound.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Amines and alcohols.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a precursor for bioactive molecules and can be used in the study of biological processes. Medicine: Industry: The compound is utilized in the production of various chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate

  • Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride

Uniqueness: This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

methyl 3-amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5.ClH/c1-21-13(18)9-11(16)14(19)17-12(15(20)22-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9,16H2,1-2H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTWTXYXUWUNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610074
Record name Methyl 3-amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoate--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75214-12-9
Record name Methyl 3-amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoate--hydrogen chloride (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride
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Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride
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Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride
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Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride
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Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride
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Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride

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